molecular formula C10H21Br B123281 1-Bromo-3,7-dimethyloctane CAS No. 3383-83-3

1-Bromo-3,7-dimethyloctane

Cat. No. B123281
CAS RN: 3383-83-3
M. Wt: 221.18 g/mol
InChI Key: VGSUDZKDSKCYJP-UHFFFAOYSA-N
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Description

1-Bromo-3,7-dimethyloctane is a chemical compound with the molecular formula C10H21Br . It has an average mass of 221.178 Da and a monoisotopic mass of 220.082657 Da .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3,7-dimethyloctane consists of a chain of carbon atoms, with two methyl groups (CH3) attached to the third and seventh carbons, and a bromine atom attached to the first carbon . The InChI representation of its structure is InChI=1S/C10H21Br/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8H2,1-3H3 .


Physical And Chemical Properties Analysis

1-Bromo-3,7-dimethyloctane has a molecular weight of 221.18 g/mol . It has a computed XLogP3-AA value of 5.1, suggesting it is quite hydrophobic . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass is 220.08266 g/mol . The topological polar surface area is 0 Ų, and it has a heavy atom count of 11 .

properties

IUPAC Name

1-bromo-3,7-dimethyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21Br/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSUDZKDSKCYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70955417
Record name 1-Bromo-3,7-dimethyloctane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,7-dimethyloctane

CAS RN

3383-83-3
Record name 1-Bromo-3,7-dimethyloctane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-3,7-dimethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3,7-dimethyloctane
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Synthesis routes and methods I

Procedure details

To neat 3,7-dimethyloctanol (5 ml) was added phosphorus tribromide (1.01 ml). The mixture was stirred for 4 hours at 60° C. The reaction mixture was added to a mixture of water and n-hexane. The organic layer was separated and dried over magnesium sulfate. The magnesium sulfate was filtered off, and the filtrate was evaporated under reduced pressure to give 3,7-dimethyloctyl bromide (4.40 g).
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5 mL
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1.01 mL
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Synthesis routes and methods II

Procedure details

To a solution of 3,7-dimethyl-1-octanol (50.0 ml, 0.264 mol) and triphenylphosphine (86.9 g, 0.331 mol) in 300 ml of CH2Cl2 were added N-bromosuccinimide (56.6 g, 0.318 mol) in portions at 0° C. After stirring at 0° C. for 2 h, the solvent was evaporated. The residue was treated with hexane and filtered. The solids were washed thoroughly with hexane and the combined hexane extracts evaporated. The residue was chromatographed on silica gel with hexane. Yield=54.13 g (93% based on 50.0 ml of 3,7-dimethyl-1-octanol). 1H NMR (360 MHz, CDCl3): δ 3.37-3.50 (m, 2H, —CH2Br), 1.07-1.94 (m, 10H, (CH3)2CHCH2CH2CH2CH(CH3)CH2CH2Br), 0.89 (d, 3H, J=6.5 Hz, —CH3), 0.87 (d, 6H, J=6.8 Hz, —CH3). CI MS m/z: 220.048 (M+) (calcd 220.083).
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50 mL
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86.9 g
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56.6 g
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using 1-bromo-3,7-dimethyloctane as a substrate in this research?

A: 1-Bromo-3,7-dimethyloctane serves as a model substrate to investigate the selectivity patterns of iron catalysts in aliphatic C-H oxidation. The presence of both methyl and bromine substituents allows researchers to study how steric and electronic factors influence the reactivity of different C-H bonds in the molecule. By analyzing the product distribution obtained from the oxidation of 1-bromo-3,7-dimethyloctane, researchers can gain insights into the regioselectivity and chemoselectivity of the investigated catalyst systems [].

Q2: How does the spin state of the iron catalyst impact the oxidation of 1-bromo-3,7-dimethyloctane?

A: The research demonstrates that the spin state of the oxoiron(V) intermediate, either low-spin (S = 1/2) or high-spin (S = 3/2), generated by the iron catalyst, does not directly correlate with a uniform trend in chemo- and regioselectivity during the oxidation of 1-bromo-3,7-dimethyloctane and other substrates. This finding contrasts with previous observations in asymmetric epoxidation reactions where a clear correlation between spin state and enantioselectivity was observed. Therefore, the relationship between the spin state of the catalyst and the oxidation outcome of 1-bromo-3,7-dimethyloctane is complex and requires further investigation [].

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